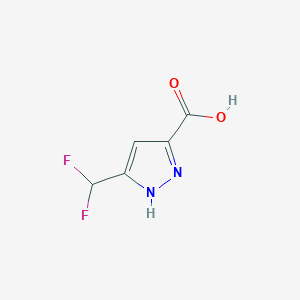

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-4(7)2-1-3(5(10)11)9-8-2/h1,4H,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBYGDXOBUZSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No: 681034-51-5) is a fluorinated heterocyclic compound that has emerged as a critical building block in modern chemical synthesis.[1] Its unique structural features—a pyrazole core, a carboxylic acid handle, and an electron-withdrawing difluoromethyl group—confer a combination of chemical reactivity and physicochemical properties that are highly sought after, particularly in the agrochemical and pharmaceutical industries. The incorporation of fluorine atoms into active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons like this one invaluable.[2]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, established synthetic routes, reactivity profile, and key applications of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. The insights herein are grounded in established chemical principles and aim to facilitate its effective use in research and development pipelines.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a molecule are fundamental to its handling, reactivity, and biological interactions. The properties of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid are summarized below.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 681034-51-5 | [1][3] |

| Molecular Formula | C₅H₄F₂N₂O₂ | [1][3] |

| Molecular Weight | 162.09 g/mol | [1][3] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [3] |

| Storage | Inert atmosphere, room temperature, dry and sealed | [1] |

Structural and Spectroscopic Elucidation

Confirming the identity and purity of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid relies on standard spectroscopic techniques. The key is to recognize the characteristic signals originating from its unique combination of functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The proton on the pyrazole ring (C4-H) would appear as a singlet in the aromatic region. The proton of the difluoromethyl group (-CHF₂) will be a triplet due to coupling with the two adjacent fluorine atoms. The carboxylic acid proton (-COOH) will present as a broad singlet at the downfield end of the spectrum, typically above 10 ppm, a characteristic feature of carboxylic acid protons.[4]

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160-180 ppm range.[5] The carbon of the difluoromethyl group will be visible as a triplet due to one-bond carbon-fluorine coupling (¹JCF), a definitive indicator of the -CF₂H moiety. The three carbons of the pyrazole ring will have distinct chemical shifts reflecting their electronic environment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups. Key expected absorptions include a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹, which often overlaps with C-H stretches.[5] A strong C=O stretching absorption for the carbonyl group will appear around 1700-1725 cm⁻¹. Additionally, N-H stretching from the pyrazole ring (around 3100-3200 cm⁻¹) and strong C-F stretching bands (typically 1000-1200 cm⁻¹) are anticipated.[6]

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5]

Synthesis and Manufacturing

The synthesis of pyrazole carboxylic acids, particularly those with fluorinated substituents, is a topic of significant industrial and academic interest.[7][8] While multiple routes exist, a common and logical approach involves a cyclocondensation reaction to form the pyrazole core, followed by hydrolysis.

Representative Synthetic Protocol: Cyclocondensation Route

A prevalent strategy for constructing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, a close analogue, involves a Claisen condensation followed by cyclization and hydrolysis.[7][8] This general logic can be adapted for the target molecule.

-

Step 1: Formation of a Diketoester Intermediate. The synthesis typically begins with a difluoroacetyl precursor, such as ethyl difluoroacetate. This is reacted with a suitable three-carbon electrophile in a Claisen-type condensation to generate a 1,3-dicarbonyl intermediate.

-

Step 2: Cyclocondensation with Hydrazine. The resulting diketoester is then reacted with hydrazine hydrate (H₂NNH₂·H₂O). The hydrazine acts as a dinucleophile, attacking the two carbonyl groups to form the five-membered pyrazole ring. This step is the core of the heterocyclic ring formation. The choice of unsubstituted hydrazine is critical for producing the 1H-pyrazole tautomer.

-

Step 3: Saponification. The resulting ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate ester is hydrolyzed to the desired carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification with an acid such as hydrochloric acid (HCl) to protonate the carboxylate salt.

Causality Behind Experimental Choices:

-

Base in Step 1: The Claisen condensation requires a base to deprotonate the α-carbon of the ester, generating the nucleophilic enolate necessary for the reaction to proceed.

-

Hydrazine in Step 2: Hydrazine is the classic reagent for pyrazole synthesis from 1,3-dicarbonyl compounds due to its ability to act as a 1,2-dinucleophile, leading to a stable aromatic heterocyclic ring.

-

Base and Acid in Step 3: Saponification is a robust and high-yielding method for ester hydrolysis. The final acidification step is essential to neutralize the reaction and isolate the free carboxylic acid, which is often a solid that can be purified by filtration or recrystallization.

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

Chemical Reactivity

The reactivity of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is dictated by its three key components: the carboxylic acid, the pyrazole ring, and the difluoromethyl group.

-

Carboxylic Acid Group: This is the primary site for derivatization.

-

Amide Formation: The most significant reaction is its conversion to amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] This highly reactive intermediate readily couples with a wide range of amines to form pyrazole carboxamides, which are the basis for many modern fungicides.[12]

-

Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) can be used to form the corresponding esters.

-

-

Pyrazole Ring:

-

Aromaticity and Tautomerism: The pyrazole ring is aromatic and possesses two nitrogen atoms. The unsubstituted N-H allows for tautomerism, where the proton can reside on either nitrogen.

-

N-Alkylation/Acylation: The N-H proton is acidic and can be removed by a base, allowing for alkylation or acylation at the nitrogen position to generate N-substituted pyrazole derivatives.

-

-

Difluoromethyl Group (-CHF₂): This group is generally robust and non-reactive under standard synthetic conditions. Its primary role is electronic; as a strong electron-withdrawing group, it increases the acidity of the N-H proton of the pyrazole ring and influences the overall electronic properties of the molecule.

Reactivity Profile Diagram

Caption: Key reaction sites on 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

Applications in Agrochemicals and Drug Discovery

The primary and most well-documented application of this molecule is as a pivotal intermediate in the synthesis of agricultural fungicides.[1]

-

Fungicide Synthesis: Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain. 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid provides the "head" group for many of these active ingredients. By converting the carboxylic acid to an amide via coupling with various aniline derivatives, chemists can generate a library of compounds with a broad spectrum of activity against crop-destroying fungi.[7][12] The difluoromethyl group at the 5-position is crucial for high efficacy against key pathogens.

-

Medicinal Chemistry: Beyond agrochemicals, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[13] The difluoromethyl group serves as a valuable bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated acidity without significantly increasing steric bulk. Therefore, this acid is a highly attractive starting material for generating novel drug candidates targeting a range of diseases.

Safety and Handling

According to supplier safety data, 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.

-

Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment should be used, including safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area.[14]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at room temperature to prevent degradation.[1]

Conclusion

5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid is more than just a chemical reagent; it is an enabling tool for innovation in applied chemistry. Its well-defined physicochemical properties, predictable reactivity, and established synthetic pathways make it a reliable and versatile building block. For researchers in agrochemical and pharmaceutical development, a thorough understanding of this molecule's characteristics is essential for leveraging its full potential in the creation of next-generation fungicides and novel therapeutic agents.

References

-

MySkinRecipes. 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid. [Link]

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. [Link]

-

ResearchGate. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

PubChem. 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

ACG Publications. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

European Patent Office. HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. [Link]

-

Chem Rev Lett. Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. [Link]

-

AERU. 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Ref: IN E8S72). [Link]

-

PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid (CAS 681034-51-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 681034-51-5), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, synthesis methodologies, and its emerging role as a key building block in the development of novel therapeutics, particularly as a precursor to Salt-Inducible Kinase (SIK) inhibitors for autoimmune and inflammatory diseases. Detailed experimental protocols and characterization techniques are also discussed to provide a practical resource for researchers in the field.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability, binding affinity, and bioavailability.

5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid has recently emerged as a valuable intermediate, primarily due to its utility in the synthesis of potent and selective kinase inhibitors. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known properties of 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid.

| Property | Value | Source(s) |

| CAS Number | 681034-51-5 | [3] |

| Molecular Formula | C₅H₄F₂N₂O₂ | [3] |

| Molecular Weight | 162.1 g/mol | [3] |

| IUPAC Name | 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically >97% | [4][5] |

| InChI Key | SVBYGDXOBUZSTN-UHFFFAOYSA-N | [4][5] |

| Storage | Inert atmosphere, room temperature | [4] |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary between suppliers.

Synthesis and Chemical Reactivity

A plausible synthetic pathway could involve the reaction of a suitably substituted β-ketoester containing a difluoromethyl group with hydrazine hydrate. The general mechanism for pyrazole synthesis from a β-ketoester and hydrazine is depicted below.

Figure 1. Generalized synthetic workflow for pyrazole-3-carboxylic acids.

The carboxylic acid functionality of this compound imparts typical reactivity. It can be readily converted to its corresponding acid chloride, which serves as a versatile intermediate for the synthesis of esters and amides through reactions with alcohols and amines, respectively.[6] This reactivity is crucial for its application as a building block in the synthesis of more complex molecules, such as the SIK inhibitors discussed in the following section.

Applications in Drug Discovery: A Precursor to SIK Inhibitors

A significant application of 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid is its use as a key reactant in the synthesis of novel pyrazolopyridine derivatives that function as Salt-Inducible Kinase (SIK) inhibitors. SIKs, which include SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses.[7]

The inhibition of SIKs has emerged as a promising therapeutic strategy for the treatment of various autoimmune and inflammatory conditions. By inhibiting SIKs, the production of pro-inflammatory cytokines can be suppressed, thereby mitigating the inflammatory cascade. A recent patent application describes the use of 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid in the synthesis of such SIK inhibitors, highlighting its importance in the development of next-generation anti-inflammatory agents.

The general workflow for utilizing this compound in the synthesis of SIK inhibitors is outlined below:

Sources

- 1. data.epo.org [data.epo.org]

- 2. 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 23192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid | 681034-51-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Carboxylic Acid Scaffold: A Versatile Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemical research.[1][2][3] When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives exhibit a remarkable breadth of biological activities.[4][5][6][7] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile class of compounds. We will delve into their applications as anticancer, anti-inflammatory, antimicrobial, antiviral, herbicidal, and insecticidal agents, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

The Pyrazole Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The unique electronic properties of the pyrazole ring, coupled with the versatile chemistry of the carboxylic acid group, make this scaffold an ideal starting point for the synthesis of diverse compound libraries. The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with a wide range of biological targets. The carboxylic acid group provides a key site for derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.[8][9]

General Synthetic Strategies: The Knorr Pyrazole Synthesis

A classic and reliable method for the synthesis of pyrazole cores is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4][10][11] This acid-catalyzed reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4][10]

This protocol outlines the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Round-bottom flask or 20-mL scintillation vial

-

Hot plate with stirring capability

-

Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[10]

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[10]

-

Heating: Heat the reaction mixture to approximately 100°C on a hot plate with constant stirring.[10]

-

Reaction Monitoring: After 1 hour, monitor the reaction's progress by TLC, using a mobile phase of 30% ethyl acetate/70% hexane, with ethyl benzoylacetate as the starting material reference.[10]

-

Work-up: Once the TLC analysis confirms the consumption of the starting ketoester, add 10 mL of water to the hot reaction mixture while stirring.[10]

-

Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir for 30 minutes to facilitate the precipitation of the product.[10]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the collected solid with a small amount of cold water and allow it to air dry. The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow of the Knorr Pyrazole Synthesis.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent anti-proliferative activity against a variety of cancer cell lines.[12][13][14][15][16] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.[17][18]

Mechanism of Action: Multi-Targeted Approach

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell growth and survival.[12][14] Some derivatives also induce apoptosis by activating pro-apoptotic proteins like caspases and inhibiting anti-apoptotic molecules.[17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[19][20][21]

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium

-

96-well microtiter plates

-

Pyrazole carboxylic acid derivatives (test compounds)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Replace the medium in the wells with fresh medium containing the different concentrations of the compounds. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on the pyrazole ring and the carboxylic acid-derived functional group significantly influence anticancer activity.[3][16][18][22]

| Compound ID | R1 Substituent (Position 1) | R3 Substituent (Position 3) | R5 Substituent (Position 5) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Methylphenyl | Trifluoromethyl | - | Multiple | - | [12] |

| 2 | 4-Chlorophenyl | Piperidinyl carboxamide | 2,4-Dichlorophenyl | - | - | [19] |

| 3 | - | Phenylamino | 1H-indol-3-yl | HepG2 | 6.1 ± 1.9 | [14] |

| 4 | - | Phenylamino | N-(4-methylphenyl) | HepG2 | 7.9 ± 1.9 | [14] |

Table 1: Anticancer Activity of Representative Pyrazole Carboxylic Acid Derivatives.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Mechanism of Action: Prostaglandin Synthesis Inhibition

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory activity of pyrazole derivatives against COX-2 can be evaluated using commercially available assay kits.[6][27][28][29][30] These assays typically measure the peroxidase activity of the enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Assay buffer

-

Heme

-

Test compounds (pyrazole derivatives)

-

Positive control (e.g., Celecoxib)

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, and test compounds in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the designated wells. For inhibitor wells, add the test compounds at various concentrations. Include wells for 100% initial activity (no inhibitor) and background (inactive enzyme).[27]

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[29]

-

Signal Detection: Immediately measure the absorbance or fluorescence kinetically for 5-10 minutes using a microplate reader.[29]

-

Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value.

Antimicrobial and Antifungal Activity

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial and antifungal agents, exhibiting activity against a range of pathogenic bacteria and fungi.[10][13][28][31][32]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[33][34]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Positive control antibiotic/antifungal

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and the positive control in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[32]

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 5 | Staphylococcus aureus | 12.5 | [33] |

| 6 | Candida albicans | 12.5 | [33] |

| 7 | Aspergillus niger | 2.9 - 7.8 | [32] |

| 8 | Staphylococcus aureus | 62.5 - 125 | [32] |

Table 2: Antimicrobial and Antifungal Activity (MIC values) of Pyrazole Derivatives.

Antiviral Activity: Targeting Dengue Virus Protease

Recent research has highlighted the potential of pyrazole-3-carboxylic acid derivatives as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an essential enzyme for viral replication.[35][36]

Mechanism of Action: NS2B-NS3 Protease Inhibition

The DENV NS2B-NS3 protease is a serine protease that cleaves the viral polyprotein, a critical step in the viral life cycle.[2][7][37] Pyrazole-3-carboxylic acid derivatives can bind to the active site of this enzyme, inhibiting its function and thus blocking viral replication.[1][38]

Experimental Protocol: DENV NS2B-NS3 Protease Inhibition Assay

This assay measures the ability of compounds to inhibit the cleavage of a fluorogenic peptide substrate by the recombinant DENV NS2B-NS3 protease.[1][7][38]

Materials:

-

Recombinant DENV NS2B-NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer

-

Test compounds

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DENV NS2B-NS3 protease.

-

Pre-incubation: Incubate the mixture at 37°C for a defined period.

-

Reaction Initiation: Add the fluorogenic peptide substrate to all wells to start the reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore).

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 value.

| Compound ID | DENV Protease IC50 (µM) | Antiviral Activity (DENV-2) EC50 (µM) | Reference |

| 9 | 3.9 ± 0.6 | - | [38] |

| 10 | - | 4.1 | [35] |

| BP2109 | 15.43 ± 2.12 | 0.17 ± 0.01 | [2] |

Table 3: Anti-Dengue Virus Activity of Pyrazole Carboxylic Acid Derivatives.

Agrochemical Applications: Herbicides and Insecticides

Beyond their therapeutic potential, pyrazole carboxylic acid derivatives are also valuable in agriculture as herbicides and insecticides.[5][12][23][39][40][41][42][43][44]

Herbicidal Activity

This protocol evaluates the pre- and post-emergence herbicidal activity of test compounds.

Materials:

-

Weed species seeds (e.g., Digitaria sanguinalis, Abutilon theophrasti)

-

Pots with soil

-

Test compounds formulated for spraying

-

Greenhouse facilities

Procedure:

-

Planting: Sow the seeds of the target weed species in pots.

-

Pre-emergence Application: For pre-emergence testing, apply the test compounds to the soil surface immediately after sowing.

Insecticidal Activity

Pyrazole-5-carboxamides have been developed as effective insecticides against a variety of pests.[5][39][41][42][43]

This protocol assesses the contact and stomach toxicity of compounds against aphids.

Materials:

-

Aphid species (e.g., Aphis fabae)

-

Host plants (e.g., bean plants)

-

Test compounds formulated for application

-

Spray tower or hand sprayer

Procedure:

-

Infestation: Infest the host plants with a known number of aphids.

-

Application: Spray the infested plants with the test compound solutions.

-

Mortality Assessment: After 24-48 hours, count the number of dead and live aphids to calculate the percent mortality.[5][41][42][43]

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives represent a highly versatile and valuable scaffold in both drug discovery and agrochemical research. Their synthetic tractability allows for the creation of large and diverse chemical libraries, while their broad spectrum of biological activities continues to yield promising lead compounds. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel pyrazole-based therapeutics and crop protection agents.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

-

Celecoxib - Wikipedia. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available at: [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed. Available at: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available at: [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives - J-Stage. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]

-

Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed Central. Available at: [Link]

-

Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]

-

Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC - NIH. Available at: [Link]

-

Knorr Pyrazole Synthesis - Chem Help ASAP. Available at: [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PMC - PubMed Central. Available at: [Link]

-

Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. Available at: [Link]

-

Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - ResearchGate. Available at: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. Available at: [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available at: [Link]

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.

-

Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed. Available at: [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Available at: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

-

Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC - NIH. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit. Available at: [Link]

-

Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. Available at: [Link]

-

Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

-

Synthesis and herbicidal activities of pyrazole amide derivatives. - CABI Digital Library. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

-

Schematic representation of MTT assay protocol - ResearchGate. Available at: [Link]

-

An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents | Request PDF - ResearchGate. Available at: [Link]

-

In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available at: [Link]

-

The MIC values of pyrazolines against bacterial strains. - ResearchGate. Available at: [Link]

-

Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

-

Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed. Available at: [Link]

-

Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity - ACG Publications. Available at: [Link]

Sources

- 1. Structure-based discovery of dengue virus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]

- 22. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 31. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 38. In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4 [mdpi.com]

- 39. researchgate.net [researchgate.net]

- 40. pubs.acs.org [pubs.acs.org]

- 41. researchgate.net [researchgate.net]

- 42. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. cabidigitallibrary.org [cabidigitallibrary.org]

- 45. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid: A Privileged Scaffold for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid core represents a quintessential "privileged scaffold" in modern medicinal and agrochemical research. Its intrinsic chemical properties, combined with the unique electronic contributions of the difluoromethyl group, have established it as a cornerstone for developing a new generation of highly effective fungicides, particularly succinate dehydrogenase inhibitors (SDHI).[1][2] The difluoromethyl moiety acts as a crucial bioisostere that can enhance metabolic stability, modulate lipophilicity, and form key hydrogen bond interactions with biological targets.[3][4] This guide provides a comprehensive overview of this scaffold, delving into its synthesis, the strategic design of its structural analogs, the resulting structure-activity relationships (SAR), and the established experimental protocols for its derivatization and biological evaluation.

The Core Scaffold: Synthesis and Strategic Importance

The parent compound, 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, serves as the pivotal starting material for a multitude of high-value derivatives. Its synthesis has been a subject of extensive process optimization by leading chemical companies, reflecting its commercial significance.[1][2]

Established Synthetic Pathway

A widely adopted synthetic route begins with the ethyl ester of difluoroacetoacetic acid. The key steps involve a cyclocondensation reaction with a hydrazine source to form the pyrazole ring, followed by hydrolysis to yield the final carboxylic acid.[1] An alternative and highly efficient route utilizes an acetyl pyrazole as a key intermediate, which is then oxidized to the carboxylic acid.[2]

Below is a generalized workflow for the synthesis of the core scaffold.

Caption: Generalized synthetic pathway for the N1-methyl pyrazole acid scaffold.

Design and Synthesis of Structural Analogs

The true utility of the core scaffold lies in its amenability to structural modification at key positions, primarily through derivatization of the C3-carboxylic acid and substitution at the N1-position.

Modification of the C3-Carboxylic Acid: The Gateway to Amide Libraries

The carboxylic acid moiety is an ideal handle for chemical diversification. Its conversion into amides is the most critical transformation for generating biologically active molecules, particularly the SDHI class of fungicides.[3][4] This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with a primary or secondary amine.

Workflow for Amide Analog Library Synthesis:

Caption: Workflow for creating a diverse library of pyrazole-3-carboxamide analogs.

Substitution at the N1-Position

The substituent on the N1 nitrogen of the pyrazole ring plays a crucial role in orienting the molecule within the target's binding pocket. While the parent scaffold is a 1H-pyrazole, analogs are almost always functionalized at this position. For the SDHI fungicides, a methyl group is canonical (i.e., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid).[1] However, other alkyl and aryl groups can be introduced to explore different biological targets, such as cannabinoid receptors where a 2,4-dichlorophenyl group is favored.[5]

Structure-Activity Relationships (SAR) and Biological Applications

The primary application driving the development of these analogs is in agriculture, specifically as fungicides that inhibit succinate dehydrogenase (SDH).

Mechanism of Action: SDH Inhibition

SDH inhibitors function by blocking Complex II of the mitochondrial respiratory chain in fungi. This disruption of the electron transport chain halts ATP production, leading to fungal cell death.[4] The pyrazole carboxamide moiety is essential for this activity, with the carbonyl oxygen and pyrazole nitrogens forming critical hydrogen bonds within the enzyme's active site.

Mechanism of SDH Inhibition:

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. thieme.de [thieme.de]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid in Organic Solvents: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in modern medicinal and agrochemical research. Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that dictate its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for understanding, experimentally determining, and interpreting the solubility of this compound. We delve into the core principles governing its dissolution, provide a detailed, field-proven protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, and discuss the practical implications of the resulting data for drug development professionals.

Introduction: The Significance of Solubility in Process Chemistry

The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a difluoromethyl group (-CF₂H) can significantly enhance metabolic stability and binding affinity by acting as a bioisostere for hydroxyl or thiol groups. Consequently, 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid represents a molecule of high interest.

However, the successful transition of such a molecule from a laboratory curiosity to a viable synthetic intermediate or active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its physical properties. Solubility is arguably one of the most critical of these properties.[1][2] Poorly characterized solubility can lead to significant challenges in:

-

Reaction Kinetics: Inefficient dissolution in reaction media can lead to slow or incomplete conversions.

-

Purification: Selection of appropriate crystallization or chromatography solvents depends entirely on differential solubility.

-

Formulation: For APIs, solubility dictates the choice of delivery vehicle and directly impacts bioavailability.[3]

-

Screening: Inconsistent solubility in assay buffers (often containing co-solvents like DMSO) can lead to unreliable biological data.[3][4]

This guide serves as an authoritative resource for researchers to systematically evaluate the solubility of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid across a range of common organic solvents.

Physicochemical Profile and Structural Attributes

Understanding the inherent properties of the molecule is the first step toward predicting its solubility behavior. The structure combines a polar carboxylic acid, a hydrogen-bonding pyrazole ring, and an electron-withdrawing difluoromethyl group.

Caption: Primary intermolecular forces driving solubility in different solvent classes.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility. [5][6]It is reliable and provides the true equilibrium solubility value, which is essential for thermodynamic modeling and process design. [7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is constant and represents the thermodynamic solubility. The solid and liquid phases are then separated, and the concentration of the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC). [5]

Materials and Reagents

-

Solute: 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (purity >97%)

-

Solvents: HPLC-grade or equivalent purity. A representative list should include:

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Nonpolar: Hexane, Toluene, Dichloromethane

-

-

Equipment:

-

Analytical balance

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker with temperature control [7] * Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

-

Step-by-Step Methodology

Caption: Experimental workflow for the Shake-Flask solubility determination method.

-

Preparation: Add an excess amount of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid to a series of vials. A quantity sufficient to ensure a visible solid phase remains at equilibrium is required (e.g., ~10-20 mg).

-

Solvent Addition: Accurately dispense a known volume of each test solvent (e.g., 2.0 mL) into the corresponding vials.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable to ensure equilibrium is reached. [7]4. Phase Separation: After equilibration, remove the vials and allow any suspended particles to settle. To obtain a clear, particle-free supernatant, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm syringe filter. Self-Validation Check: Ensure the filter material does not adsorb the solute, which can be checked by passing a known standard solution through the filter and verifying concentration.

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method. Determine the concentration of the solute by comparing the peak area to a multi-point calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Data Presentation and Interpretation

The results should be compiled into a clear, comparative table. While experimental data is pending, the following table illustrates the expected format and trends.

Table 2: Hypothetical Solubility Data for 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid at 25 °C.

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility Category | Expected Solubility (mg/mL) |

|---|---|---|---|---|

| Polar Protic | Methanol | 32.7 | Very Soluble | > 100 |

| Ethanol | 24.5 | Very Soluble | > 100 | |

| Polar Aprotic | DMSO | 46.7 | Very Soluble | > 100 |

| DMF | 36.7 | Very Soluble | > 100 | |

| Acetone | 20.7 | Soluble | 10 - 50 | |

| Acetonitrile | 37.5 | Soluble | 10 - 50 | |

| Ethyl Acetate | 6.0 | Sparingly Soluble | 1 - 10 | |

| Nonpolar | Dichloromethane | 9.1 | Slightly Soluble | 0.1 - 1 |

| Toluene | 2.4 | Very Slightly Soluble | < 0.1 |

| | Hexane | 1.9 | Practically Insoluble | < 0.01 |

Interpretation:

-

High Solubility in Polar Solvents: The expected high solubility in methanol, ethanol, DMSO, and DMF is a direct result of strong hydrogen bonding and dipole-dipole interactions between the solvent and the solute's carboxylic acid and pyrazole moieties.

-

Moderate Solubility: Solvents like acetone and acetonitrile can act as hydrogen bond acceptors but not donors, leading to slightly less effective solvation compared to protic solvents.

-

Low Solubility in Nonpolar Solvents: The inability of nonpolar solvents like hexane and toluene to form strong interactions with the polar functional groups of the molecule results in very low solubility, as the solute-solute and solvent-solvent interactions are thermodynamically favored.

Conclusion and Practical Implications

This guide provides a robust scientific framework for the systematic determination and understanding of the solubility of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid in organic solvents. By employing the gold-standard shake-flask method, researchers can generate reliable and accurate thermodynamic solubility data. This data is not merely academic; it is a critical enabler for rational process development. The results will directly inform the selection of optimal solvents for synthetic reactions, facilitate the design of efficient crystallization-based purification protocols, and provide foundational knowledge for downstream formulation and preclinical development activities. A thorough characterization of solubility is a cornerstone of good science and an essential step in accelerating the journey from discovery to application.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, Design and Methods. [Link]

- Petruševski, G., & Pungerčar, J. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

- Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

- Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

- Solubility of Things. (n.d.). Pyrazole. [Link]

- World Health Organization (WHO). (2020). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. [Link]

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- PubChem. (n.d.). 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

- Angene. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid| CAS 176969-34-9. [Link]

- PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

- ResearchGate. (2014). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

- AERU. (n.d.). 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

- ResearchGate. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]-1-methyl-1H-pyrazole-4-carboxylic_acid)

- Royal Society of Chemistry. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

- PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. [Link]

- American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. who.int [who.int]

A Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Abstract: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its metabolic stability and versatile chemical nature have led to a significant increase in the number of approved drugs containing this nucleus over the past decade.[2] This guide provides an in-depth technical overview of the key therapeutic targets of pyrazole-based compounds, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic basis of their action against major target classes, including protein kinases, cyclooxygenase enzymes, and cannabinoid receptors. Furthermore, this document details validated experimental workflows for target identification and validation, presents case studies of prominent pyrazole drugs, and offers a forward look into emerging applications.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole core is a cornerstone of modern pharmaceutical development, found in a wide array of drugs treating diseases from cancer to erectile dysfunction.[2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic rings like benzene or imidazole, often leading to improved potency and better pharmacokinetic profiles.[3] The success of drugs like Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Rimonabant (anti-obesity, later withdrawn) underscores the broad therapeutic potential of this scaffold.[4] This guide will dissect the molecular interactions that enable pyrazole derivatives to selectively and potently modulate critical biological targets.

Major Therapeutic Target Classes

The versatility of the pyrazole scaffold allows it to be tailored to interact with a diverse range of biological targets. The most prominent and well-validated of these are protein kinases, cyclooxygenase enzymes, and G-protein coupled receptors like the cannabinoid receptors.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1] Pyrazole-based compounds have emerged as highly effective protein kinase inhibitors (PKIs), treating various cancers and inflammatory disorders.[5][6]

Mechanism of Action: Many pyrazole-based kinase inhibitors are classified as Type I inhibitors, meaning they bind to the ATP-binding pocket of the kinase in its active conformation.[1] The pyrazole ring can function as a bioisosteric replacement for the adenine fragment of ATP, competitively inhibiting the enzyme.[1] The nitrogen atoms of the pyrazole ring often form crucial hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for anchoring the inhibitor in the active site. Substitutions at various positions on the pyrazole ring allow for fine-tuning of selectivity and potency against specific kinases.

Case Study: Ruxolitinib (Jakafi®)

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[1] These kinases are central to the JAK-STAT signaling pathway, which is critical for cell growth and immune response. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory conditions.

-

Target: JAK1 and JAK2[1]

-

Indication: Myelofibrosis, polycythemia vera, graft-versus-host disease.

-

Mechanism: Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins. This blockade of intracellular signaling reduces the proliferation of malignant cells and decreases the production of inflammatory cytokines.

Below is a diagram illustrating the inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor like Ruxolitinib.

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole compound.

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[8]

Mechanism of Action: Pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The most notable example is Celecoxib, which was designed for selective inhibition of COX-2.[7] This selectivity is achieved through the specific stereochemistry and substitutions on the pyrazole scaffold, allowing the molecule to fit into the larger, more flexible active site of COX-2 while being too bulky to effectively bind to the narrower active site of COX-1.[9] This targeted action aims to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

Case Study: Celecoxib (Celebrex®)

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[10]

-

Target: Cyclooxygenase-2 (COX-2)[8]

-

Indication: Osteoarthritis, rheumatoid arthritis, acute pain.[7]

-

Mechanism: Celecoxib binds to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2, the precursor for pro-inflammatory prostaglandins. Its sulfonamide side chain fits into a specific hydrophilic pocket present in COX-2 but not COX-1, conferring its selectivity.

Cannabinoid Receptor (CB) Antagonists

The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, plays a significant role in regulating appetite, energy metabolism, and mood. CB1 receptors are primarily located in the central nervous system (CNS).[11]

Mechanism of Action: Pyrazole derivatives were developed as potent and selective antagonists or inverse agonists of the CB1 receptor.[12] These compounds were designed to block the receptor, thereby preventing its activation by endocannabinoids.[12] The pyrazole core and its substituents are crucial for receptor recognition and antagonism.[13] For example, in the prototypical CB1 antagonist Rimonabant, the 1,5-diarylpyrazole structure is essential for high-affinity binding.[12]

Case Study: Rimonabant (Acomplia®)

Rimonabant was the first selective CB1 receptor blocker approved for use in the treatment of obesity.[14]

-

Target: Cannabinoid Receptor 1 (CB1)[12]

-

Indication: Formerly used for obesity and related metabolic risk factors.[14]

-

Mechanism: Rimonabant acts as an inverse agonist at CB1 receptors, blocking the constitutive activity of the receptor and antagonizing the effects of endocannabinoids like anandamide. This action in the CNS was shown to decrease appetite and regulate body weight.[12] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the challenges of targeting CNS receptors.[11] Efforts are now focused on developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier to avoid these adverse effects.[11]

Experimental Workflows for Target Validation

Validating the interaction between a pyrazole compound and its putative target is a critical step in drug development. This requires a multi-faceted approach combining biochemical, biophysical, and cell-based assays.

Workflow for Kinase Inhibitor Validation

The following diagram outlines a typical workflow for identifying and validating a novel pyrazole-based kinase inhibitor.

Caption: Experimental workflow for pyrazole-based kinase inhibitor validation.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol describes a common biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a target kinase.

Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of enzyme activity and determine the potency of an inhibitor.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (at Km concentration for the kinase)

-

Test pyrazole compounds (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Methodology:

-

Compound Plating: Prepare serial dilutions of the pyrazole test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, purified kinase, and the specific substrate.

-

Reaction Initiation: Add the kinase/substrate master mix to the wells containing the compound. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate, converting ATP to ADP.

-

Reaction Termination & ADP Detection:

-

Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Generation:

-

Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will convert the ADP generated in the first step into a luminescent signal.

-

Incubate for 30 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.

-

Data Analysis:

-

Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Summary of Key Targets and Clinical Significance

The following table summarizes the primary targets discussed and the clinical relevance of pyrazole-based drugs that modulate them.

| Target Class | Specific Target(s) | Example Drug(s) | Therapeutic Area | Clinical Significance |

| Protein Kinases | JAK1, JAK2 | Ruxolitinib | Oncology, Hematology | Treatment of myeloproliferative neoplasms.[1] |

| EGFR, HER2 | Various (in development) | Oncology | Potential treatment for various solid tumors.[15] | |

| CDKs, Aurora Kinases | Various (in development) | Oncology | Targeting cell cycle progression in cancer.[16] | |

| Cyclooxygenases | COX-2 | Celecoxib | Anti-inflammatory, Analgesia | Management of arthritis and acute pain with reduced GI toxicity compared to non-selective NSAIDs.[7][8] |

| GPCRs | Cannabinoid Receptor 1 (CB1) | Rimonabant (withdrawn) | Anti-obesity | Demonstrated efficacy for weight loss but withdrawn due to CNS side effects.[11][14] |

| Other Enzymes | Monoamine Oxidase (MAO-A/B) | Various (preclinical) | Neurodegenerative Disorders | Potential for treating Parkinson's, Alzheimer's, and depression.[17][18] |

| Carbonic Anhydrase | Various (preclinical) | Oncology, Diuretics | Inhibition of enzymes involved in pH regulation and tumorigenesis.[15] |

Future Directions and Emerging Targets

Research into pyrazole compounds continues to expand into new therapeutic areas. Emerging targets include:

-

Antimicrobial and Antiparasitic Agents: Pyrazole derivatives have shown potent activity against drug-resistant bacteria like MRSA and various fungal and parasitic pathogens.[2]

-

Neurodegenerative Diseases: Pyrazoline-containing compounds are being investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in Parkinson's and Alzheimer's disease, respectively.[17][19]

-

TGF-β Receptor Kinase: Novel pyrazoles have been shown to be potent, ATP-competitive inhibitors of the TGF-β type-I receptor (TβRI) kinase, a key player in fibrosis and cancer progression.[20]

The chemical tractability and proven success of the pyrazole scaffold ensure it will remain a central focus of drug discovery efforts for the foreseeable future.

References

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Source: PubMed Central. URL: [Link]

-

Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Source: PubMed. URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Source: MDPI. URL: [Link]

-

Title: Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB 1 /CB 2 Receptor Interaction - MDPI. Source: MDPI. URL: [Link]

-

Title: Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PubMed Central. Source: PubMed Central. URL: [Link]

-

Title: 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC. Source: PubMed Central. URL: [Link]

-

Title: The Role of Pyrazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Cannabinoid receptor antagonist - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Source: ACS Publications. URL: [Link]

-

Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Source: Eco-Vector Journals Portal. URL: [Link]

-

Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Source: Frontiers. URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Publishing. URL: [Link]

-

Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Source: MDPI. URL: [Link]

-

Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC - NIH. Source: PubMed Central. URL: [Link]

-

Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. Source: ACS Publications. URL: [Link]

-

Title: Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. Source: ACS Publications. URL: [Link]

-